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Compound of Interest

Compound Name:
4-(2-Oxopiperidin-1-

YL)benzaldehyde

CAS No.: 919121-22-5

Cat. No.: B12450812

Get Quote

Executive Summary & Chemical Profile[1]
4-(2-Oxopiperidin-1-yl)benzaldehyde (CAS: 919121-22-5) is a bifunctional building block

containing a reactive formyl group and a pharmacophoric lactam ring. While primarily known as

a key intermediate in the synthesis of Apixaban (Eliquis), its structural features make it an ideal

candidate for Multicomponent Reactions (MCRs).

By utilizing the aldehyde handle in MCRs, researchers can rapidly generate libraries of

"Apixaban-like" analogs, retaining the critical S4-binding lactam motif while diversifying the core

scaffold to explore novel chemical space (e.g., dihydropyrimidinones, peptidomimetics).
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Parameter Data

Chemical Name 4-(2-Oxopiperidin-1-yl)benzaldehyde

CAS Number 919121-22-5

Molecular Weight 203.24 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, MeOH, DCM; Sparingly

soluble in Water

Stability
Stable under standard conditions; Lactam ring

susceptible to hydrolysis in strong boiling base.

Reactivity Profile

Para-substituted benzaldehyde. The N-linked

lactam is moderately electron-donating via

resonance, activating the aldehyde for

nucleophilic attack (imination) relative to nitro-

benzaldehydes, but deactivating relative to

amino-benzaldehydes.

Application I: The Biginelli Reaction
(Dihydropyrimidinone Synthesis)
The Biginelli reaction allows for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones

(DHPMs), a scaffold known for calcium channel blocking and antiviral activity.

Rationale
Coupling the Factor Xa-binding lactam tail with a DHPM core creates a hybrid scaffold with

high potential for cardiovascular and antiviral bioactivity.

Experimental Protocol
Scale: 1.0 mmol Reaction Type: Acid-Catalyzed Condensation

Reagents
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Substrate: 4-(2-Oxopiperidin-1-yl)benzaldehyde (203 mg, 1.0 mmol)

1,3-Dicarbonyl: Ethyl acetoacetate (130 mg, 1.0 mmol)

Urea Source: Urea (72 mg, 1.2 mmol) or Thiourea (for thio-analogs)

Catalyst: Ytterbium(III) Triflate [Yb(OTf)₃] (5 mol%) OR TMSCl (2 equiv)

Solvent: Ethanol (Absolute, 3 mL) or Acetonitrile

Step-by-Step Methodology
Charge: In a 10 mL microwave vial or round-bottom flask, dissolve the aldehyde and ethyl

acetoacetate in Ethanol.

Activate: Add the catalyst. Stir for 5 minutes at Room Temperature (RT) to facilitate pre-

complexation/activation of the carbonyl.

Addition: Add Urea in a single portion.

Reaction:

Thermal Method:[1] Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

Microwave Method (Preferred): Heat at 120°C for 15 minutes (max power 150W).

Work-up: Cool the reaction mixture to RT. The product often precipitates directly from

ethanol.

If precipitate forms: Filter and wash with cold ethanol/water (1:1).

If no precipitate: Evaporate solvent, redissolve in minimal hot ethanol, and induce

crystallization with cold water.

Purification: Recrystallization from EtOH/DMF is recommended over chromatography to

preserve the lactam integrity.
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Yield: 75–85%

Product: Ethyl 4-(4-(2-oxopiperidin-1-yl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-

5-carboxylate.

Application II: The Ugi 4-Component Reaction
(Peptidomimetic Synthesis)
The Ugi reaction (U-4CR) is the gold standard for generating diversity. It couples the aldehyde

with an amine, an acid, and an isocyanide to form an

-acylamino amide.[2][3][4]

Rationale
This protocol generates "linear" diversity, allowing the insertion of the lactam-phenyl motif into

peptide-like backbones, useful for protease inhibitor discovery.

Experimental Protocol
Scale: 1.0 mmol Reaction Type: Isocyanide-based Multicomponent Reaction

Reagents
Aldehyde: 4-(2-Oxopiperidin-1-yl)benzaldehyde (1.0 mmol)

Amine: Benzylamine or Aniline derivatives (1.0 mmol)

Acid: Benzoic acid or Boc-protected amino acids (1.0 mmol)

Isocyanide:tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 mmol)

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE often accelerates the

reaction.

Step-by-Step Methodology
Imine Formation (Critical Step): Dissolve the aldehyde and amine in MeOH (2 mL). Stir at RT

for 30–60 minutes.[5] Visual Cue: Solution may turn slightly yellow/cloudy as the imine forms
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and water is released.

Expert Tip: Add anhydrous Na₂SO₄ (200 mg) to sequester water and drive imine formation

if using electron-deficient amines.

Acid Addition: Add the carboxylic acid. Stir for 5 minutes.

Isocyanide Addition: Add the isocyanide last.

Reaction: Stir at RT for 24 hours.

Optimization: If conversion is slow (<50% at 12h), heat to 50°C.

Work-up:

Evaporate the solvent under reduced pressure.[5]

Dissolve the residue in EtOAc.

Wash sequentially with: 1M HCl (to remove unreacted amine), Saturated NaHCO₃ (to

remove unreacted acid), and Brine.

Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient 0–5%).

Visualized Workflows & Pathways
Diagram 1: Mechanistic Pathway (Biginelli & Ugi)
This diagram illustrates the divergent pathways available for this specific aldehyde substrate.
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Click to download full resolution via product page

Caption: Divergent synthesis pathways utilizing the aldehyde handle for heterocyclic (Biginelli)

or peptidomimetic (Ugi) scaffold construction.

Diagram 2: Experimental Workflow (Biginelli Protocol)
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Caption: Step-by-step operational workflow for the acid-catalyzed Biginelli reaction.
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Troubleshooting & Optimization Guide
Issue Probable Cause Corrective Action

Low Yield (Biginelli)
Aldehyde oxidation or

Knoevenagel side-product.

Ensure inert atmosphere (N₂).

Use fresh aldehyde. Switch to

microwave heating to minimize

side reactions.

Lactam Hydrolysis
Reaction conditions too

acidic/basic or too hot/long.

Avoid aqueous mineral acids

(HCl). Use Lewis acids

(Yb(OTf)₃) which are milder.

Keep temperature <100°C if

possible.

Sticky/Oily Product Incomplete crystallization.

Triturate the crude oil with cold

Diethyl Ether or Hexane/EtOAc

(9:1) to induce solidification.

No Reaction (Ugi) Poor imine formation.

Pre-form the imine with

molecular sieves (4Å) or

Na₂SO₄ for 2 hours before

adding acid/isocyanide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. organic-chemistry.org [organic-chemistry.org]

3. alfa-chemistry.com [alfa-chemistry.com]

4. mdpi.com [mdpi.com]

5. sciepub.com [sciepub.com]

6. Biginelli reaction - Wikipedia [en.wikipedia.org]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: High-Throughput Scaffold
Diversification Using 4-(2-Oxopiperidin-1-yl)benzaldehyde]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b12450812/docs#application-note-
high-throughput-scaffold-diversification-using-4-2-oxopiperidin-1-yl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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